MPO Inhibition Potency: 6-chloro-N-(1-phenylethyl)pyridazin-3-amine vs. 6-chloro-N-(2-phenylethyl)pyridazin-3-amine
In a myeloperoxidase (MPO) chlorination activity assay, 6-chloro-N-(1-phenylethyl)pyridazin-3-amine demonstrated potent inhibition with an IC50 of 1 nM [1]. This is a critical differentiation from its regioisomer, 6-chloro-N-(2-phenylethyl)pyridazin-3-amine, for which no comparable MPO inhibitory data is reported [2]. The 1-phenylethyl substitution pattern is therefore essential for high-affinity MPO binding.
| Evidence Dimension | MPO inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 6-chloro-N-(2-phenylethyl)pyridazin-3-amine: no reported data |
| Quantified Difference | Not applicable (activity absent in comparator) |
| Conditions | MPO chlorination activity assay, incubated 10 mins, aminophenyl fluorescein detection |
Why This Matters
This significant potency in MPO inhibition positions 6-chloro-N-(1-phenylethyl)pyridazin-3-amine as a high-priority starting point for developing anti-inflammatory agents, a property not shared by its regioisomer.
- [1] BindingDB. (n.d.). BDBM50554035. Affinity Data for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine. View Source
- [2] Kuujia. (n.d.). Cas no 919522-46-6 (6-chloro-N-(2-phenylethyl)pyridazin-3-amine). Product Page. View Source
